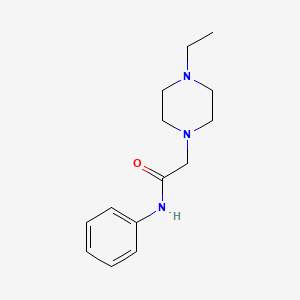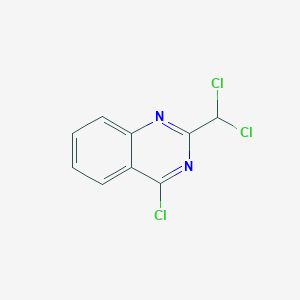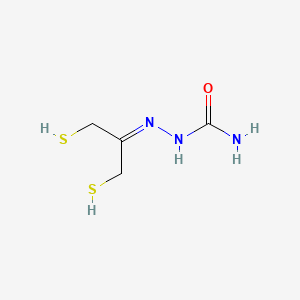![molecular formula C36H23N5Na4O14S4 B14158740 Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate CAS No. 28706-21-0](/img/structure/B14158740.png)
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its vivid coloration. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is then purified through filtration, crystallization, or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to break the azo bonds, leading to the formation of amines.
Substitution: Various substituents can be introduced into the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction typically produces aromatic amines.
Wissenschaftliche Forschungsanwendungen
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, food coloring, and cosmetic formulations due to its stability and vibrant color.
Wirkmechanismus
The mechanism of action of Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate involves its interaction with various molecular targets. The azo groups can undergo reversible changes in response to environmental conditions, making it useful as an indicator. In biological systems, the compound can bind to specific proteins or cellular structures, aiding in visualization and analysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium;4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]naphthalene-1,3-disulfonate
- Tetrasodium;7-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]naphthalene-1,3-disulfonate
Uniqueness
Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate stands out due to its specific structural arrangement, which imparts unique color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
28706-21-0 |
|---|---|
Molekularformel |
C36H23N5Na4O14S4 |
Molekulargewicht |
969.8 g/mol |
IUPAC-Name |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C36H27N5O14S4.4Na/c1-19-11-23(5-9-31(19)40-38-25-7-3-21-13-27(56(44,45)46)17-33(29(21)15-25)58(50,51)52)35(42)37-36(43)24-6-10-32(20(2)12-24)41-39-26-8-4-22-14-28(57(47,48)49)18-34(30(22)16-26)59(53,54)55;;;;/h3-18H,1-2H3,(H,37,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
KYIJAFGTOUVDHK-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=O)C2=CC(=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
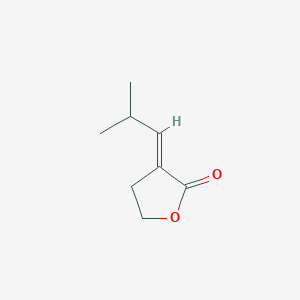
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
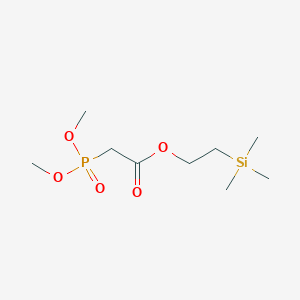
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
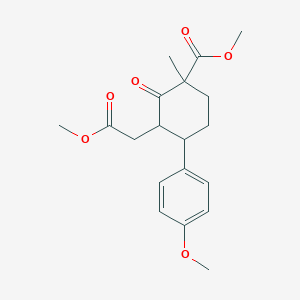
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
